molecular formula C12H11N3O4S B2866426 5-nitro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 908528-40-5

5-nitro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2866426
CAS No.: 908528-40-5
M. Wt: 293.3
InChI Key: XJGKBMUPLIEZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-nitro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)furan-2-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as tetrahydrobenzo[b]thiophenes . It is a derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene . This compound has been synthesized for biological evaluation as PDK1 and LDHA inhibitors as well as antibacterial, antioxidant, and cytotoxic agents .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of the substituted 3-(3-cyanothiophen-2-yl)iminofuran-2(3H)-ones with the appropriate cyanoacetic acid derivatives . The synthesis also involves the Gewald reaction to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, and SNAr reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a furan ring which bears a nitro group . The character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .


Chemical Reactions Analysis

The chemical reactivity of “this compound” is characterized by its ability to undergo a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .

Scientific Research Applications

Synthesis and Characterization

Nitroaromatic compounds, including furan-2-carboxamide derivatives, have been synthesized and characterized for their potential in various applications. These compounds exhibit interesting properties due to the presence of the electroactive nitro group, which is crucial for their biological and chemical activity. For example, the synthesis and characterization of new nitroaromatic carboxylic acids and semicarbazones have been explored for their anti-leishmanial activity, highlighting the role of the nitro group in biological effectiveness (Dias et al., 2015).

Antimicrobial and Antitumour Activities

The derivatives of furan-2-carboxamide have been investigated for their antimicrobial activities. Research into di- and triorganotin(IV) carboxylates derived from a Schiff base incorporating furan-2-carboxamide motifs has shown promising antimicrobial properties against a range of fungi and bacteria, indicating potential applications in combating infections and as components in antifungal and antibacterial agents (Dias et al., 2015). Furthermore, compounds containing the furan-2-carboxamide structure have been evaluated for their antitumour properties, offering a pathway to the development of novel anticancer drugs.

Inhibitors of Influenza A Virus

A novel series of furan-carboxamide derivatives have been reported as potent inhibitors of the influenza A H5N1 virus. This highlights the potential use of such compounds in the development of antiviral drugs, particularly against strains of influenza that pose significant health risks to humans. The structure-activity relationship (SAR) studies of these derivatives have demonstrated the importance of specific substitutions on the heterocyclic moiety for enhancing anti-influenza activity (Yongshi et al., 2017).

Analytical and Spectral Studies

The analytical and spectral study of compounds containing the furan ring, including furan-2-carboxamide derivatives, contributes to understanding their chemical properties and potential applications in various scientific fields. Such studies assist in the synthesis, characterization, and development of furan-based ligands for chelating properties and antimicrobial activity, further expanding the utility of these compounds in material science and medicinal chemistry (Patel, 2020).

Mechanism of Action

The compound has been evaluated as an inhibitor of PDK1 and LDHA enzymes . These enzymes are associated with reprogrammed glucose metabolism in proliferating tumor cells . The compound has also shown antibacterial activities against Gram+ve and Gram–ve bacteria .

Future Directions

The compound and its derivatives have shown promising results in biological evaluations . Future research could focus on further optimization of these compounds to develop new chemopreventive and chemotherapeutic agents against CRC . Additionally, the high binding energy for similar compounds suggests further structure optimization and the need for in-depth studies as possible 5-LOX inhibitors .

Properties

IUPAC Name

5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c16-11(8-5-6-10(19-8)15(17)18)14-12-13-7-3-1-2-4-9(7)20-12/h5-6H,1-4H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGKBMUPLIEZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.